1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol
Brand Name:
Vulcanchem
CAS No.:
104628-26-4
VCID:
VC0025545
InChI:
InChI=1S/C21H22N2O2/c1-25-19-12-5-2-7-14(19)13-22-21-15-8-3-4-9-16(15)23-17-10-6-11-18(24)20(17)21/h2-5,7-9,12,18,24H,6,10-11,13H2,1H3,(H,22,23)
SMILES:
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O
Molecular Formula:
C21H22N2O2
Molecular Weight:
334.4 g/mol
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol
CAS No.: 104628-26-4
Main Products
VCID: VC0025545
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol
CAS No. | 104628-26-4 |
---|---|
Product Name | 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol |
Molecular Formula | C21H22N2O2 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
Standard InChI | InChI=1S/C21H22N2O2/c1-25-19-12-5-2-7-14(19)13-22-21-15-8-3-4-9-16(15)23-17-10-6-11-18(24)20(17)21/h2-5,7-9,12,18,24H,6,10-11,13H2,1H3,(H,22,23) |
Standard InChIKey | LLZPXWNSZOEXRM-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
Canonical SMILES | COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
Synonyms | 9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
PubChem Compound | 3025616 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume